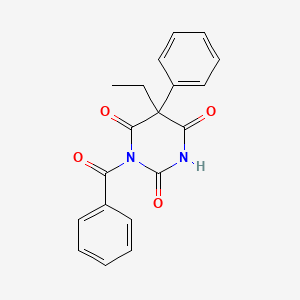
Benzobarbital
Overview
Description
Mechanism of Action
Benzobarbital, also known as Benzonal, is a barbiturate derivative with anticonvulsant effects . It has been used for the treatment of epilepsy and has similar liver enzyme inducing effects to the closely related drug phenobarbital .
Target of Action
The primary target of this compound is the GABAA receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as an agonist at the GABAA receptor . It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
This compound, like other barbiturates, increases the duration of chloride ion channel opening at the GABAA receptor . This enhances the inhibitory effect of GABA, making it more difficult for the neurons to reach the threshold necessary to trigger a seizure .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, it is likely to share many characteristics with the closely related compound, phenobarbital. Phenobarbital is rapidly absorbed with a bioavailability of >90%, and its volume of distribution is 0.61 L/kg in adults . It is extensively metabolized in the liver to two major metabolites .
Result of Action
The action of this compound results in decreased neuronal excitability, which helps to prevent the onset of seizures . It also has similar liver enzyme inducing effects to phenobarbital, which may be exploited in some clinical applications .
Action Environment
Environmental factors can influence the action of this compound, although specific studies on this topic are limited. Factors such as diet, concurrent medications, and individual metabolic differences can affect the absorption, distribution, metabolism, and excretion of the drug. For instance, other drugs that induce liver enzymes could potentially increase the metabolism of this compound, reducing its efficacy .
Biochemical Analysis
Biochemical Properties
Benzobarbital plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This interaction leads to increased chloride ion influx, resulting in hyperpolarization of neurons and reduced neuronal excitability. This compound also interacts with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which are involved in its metabolism .
Cellular Effects
This compound influences various types of cells and cellular processes. In neurons, it enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anticonvulsant effects. This compound also affects cell signaling pathways by modulating the activity of GABA receptors and ion channels. Additionally, this compound can influence gene expression by altering the transcription of genes involved in neurotransmission and neuronal excitability .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the GABA receptor, specifically the GABA-A receptor subtype. This binding enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This compound also inhibits the activity of certain cytochrome P450 enzymes, which can affect the metabolism of other drugs and endogenous compounds. Furthermore, this compound can modulate gene expression by influencing transcription factors and signaling pathways involved in neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo metabolic degradation by cytochrome P450 enzymes. Long-term exposure to this compound can lead to changes in neuronal excitability, receptor sensitivity, and gene expression, which may affect its therapeutic efficacy and potential side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can produce sedative and anticonvulsant effects without significant toxicity. At higher doses, it can cause adverse effects such as respiratory depression, hypotension, and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, and exceeding this threshold can lead to toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. It is metabolized by CYP2C9 and CYP3A4 to form various metabolites, which are then excreted in the urine. This compound can also affect metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation. This can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. This compound also interacts with various transporters and binding proteins, which can influence its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the membrane-bound compartments of neurons. It can interact with GABA receptors on the cell membrane, as well as intracellular proteins involved in its metabolism and signaling. Post-translational modifications, such as phosphorylation, can also affect the activity and function of this compound by altering its binding affinity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzobarbital can be synthesized from phenobarbital and benzoyl chloride. The reaction typically involves the use of a catalyst such as 4-dimethylaminopyridine (DMAP) and a solvent like benzene. The process includes the addition of triethylamine to facilitate the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves maintaining the reaction mixture at temperatures between 155°C and 170°C for approximately 9 hours. This method ensures a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzobarbital undergoes various chemical reactions, including:
Reduction: This process involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens like chlorine and bromine, as well as alkylating agents, are commonly employed.
Major Products:
Scientific Research Applications
Benzobarbital has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Phenobarbital: Similar to benzobarbital, phenobarbital is a barbiturate with anticonvulsant properties.
Pentobarbital: Another barbiturate used for sedation and seizure control, pentobarbital has a shorter duration of action compared to this compound.
Uniqueness: this compound’s unique benzoyl group contributes to its distinct pharmacological profile, particularly its enzyme-inducing properties, which are more pronounced than those of phenobarbital .
Properties
IUPAC Name |
1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOWPJIFTHVQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046138 | |
| Record name | Benzobarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744-80-9 | |
| Record name | Benzonal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=744-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzobarbital [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzobarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOBARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNJ78BD0AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


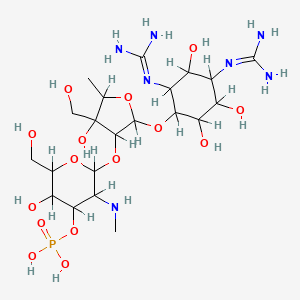
![4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B1202170.png)
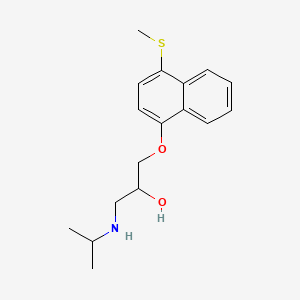
![2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1202172.png)
![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)
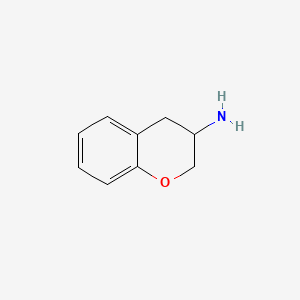
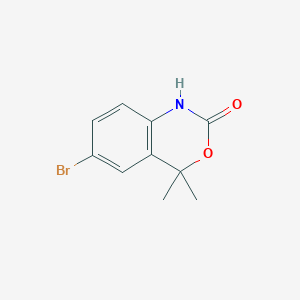
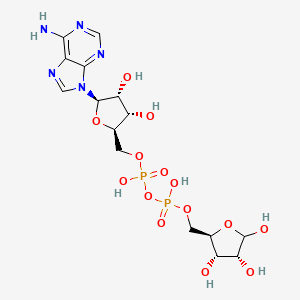
![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)
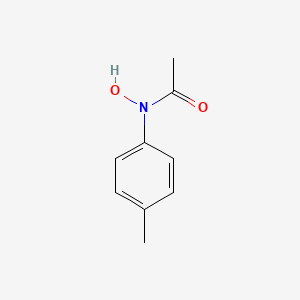

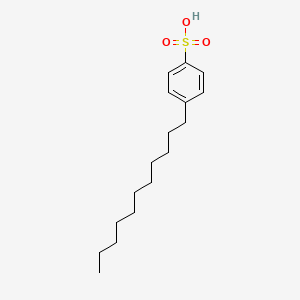
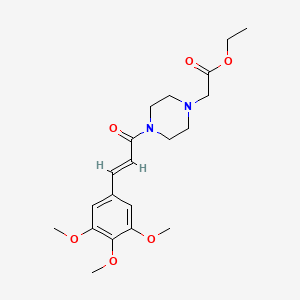
![1-[Ethyl(nitroso)amino]ethyl acetate](/img/structure/B1202192.png)
